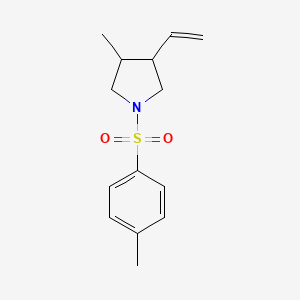![molecular formula C13H14BrN3O2S B14199938 Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 832150-88-6](/img/structure/B14199938.png)
Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromophenyl group, and a sulfanyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound. This reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, under reflux conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the triazole intermediate with a bromobenzene derivative in the presence of a base, such as potassium carbonate, under reflux conditions.
Formation of the Sulfanyl Acetate Moiety: The final step involves the reaction of the bromophenyl-triazole intermediate with a thiol compound, such as propyl mercaptan, in the presence of a base, such as sodium hydroxide, to form the sulfanyl acetate moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, resulting in higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents used in this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to form a phenyl derivative. Common reducing agents used in this reaction include lithium aluminum hydride and sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to form various derivatives. Common nucleophiles used in this reaction include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out under anhydrous conditions.
Substitution: Amines, thiols, alkoxides; typically carried out in the presence of a base, such as potassium carbonate, under reflux conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block for the synthesis of more complex molecules
Biology: The triazole ring is known for its biological activity, and derivatives of this compound have been studied for their potential as antimicrobial, antifungal, and anticancer agents.
Medicine: Due to its potential biological activity, this compound is being investigated for its potential use in drug development. Studies have shown that triazole derivatives can inhibit the growth of certain cancer cells and pathogens.
Industry: This compound can be used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate is primarily attributed to its ability to interact with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity and disrupting cellular processes. Additionally, the bromophenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The sulfanyl acetate moiety can also contribute to the compound’s overall biological activity by modulating its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate can be compared to other triazole derivatives, such as:
Propyl {[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate: This compound has a similar structure but contains a chlorophenyl group instead of a bromophenyl group. The presence of the chlorine atom can affect the compound’s reactivity and biological activity.
Propyl {[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate: This compound contains a fluorophenyl group instead of a bromophenyl group. The presence of the fluorine atom can enhance the compound’s stability and binding affinity for certain targets.
Propyl {[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate: This compound contains a methylphenyl group instead of a bromophenyl group. The presence of the methyl group can affect the compound’s solubility and overall biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and binding affinity, while the triazole ring contributes to its overall biological activity. The sulfanyl acetate moiety further modulates the compound’s solubility and stability, making it a versatile and valuable compound for various applications.
Eigenschaften
CAS-Nummer |
832150-88-6 |
|---|---|
Molekularformel |
C13H14BrN3O2S |
Molekulargewicht |
356.24 g/mol |
IUPAC-Name |
propyl 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H14BrN3O2S/c1-2-7-19-11(18)8-20-13-15-12(16-17-13)9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
XFBFRWCFJJHJCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CSC1=NNC(=N1)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)


![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
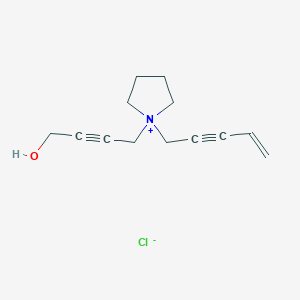
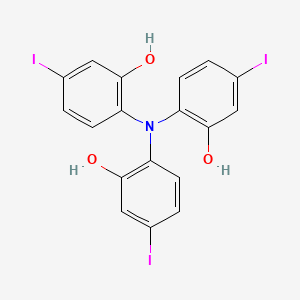
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
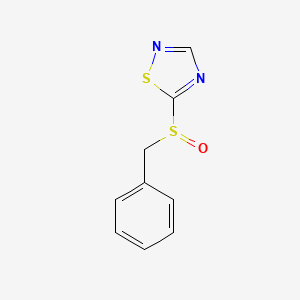
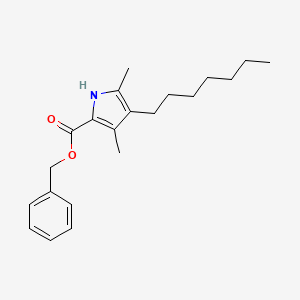
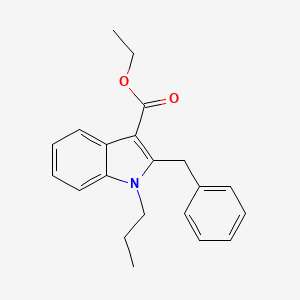
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
